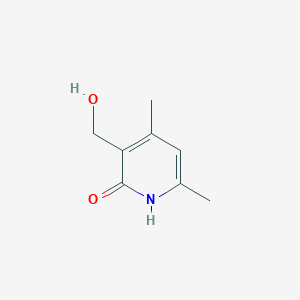![molecular formula C8H10N2 B13339085 2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole](/img/structure/B13339085.png)
2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole is a compound that features a unique bicyclo[1.1.1]pentane (BCP) scaffold attached to an imidazole ring. The bicyclo[1.1.1]pentane structure is known for its high strain and three-dimensional character, making it an interesting subject for research in various fields, including medicinal chemistry and materials science. The imidazole ring is a common motif in many biologically active compounds, contributing to the compound’s potential in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole typically involves the construction of the bicyclo[1.1.1]pentane core followed by the attachment of the imidazole ring. One common method for synthesizing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often relies on scalable methods such as photoredox catalysis and strain-release amination of propellane . These methods allow for the production of large quantities of the compound, making it feasible for use in drug discovery and other applications.
化学反応の分析
Types of Reactions
2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the imidazole ring or the bicyclo[1.1.1]pentane core.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学的研究の応用
2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing complex molecules.
作用機序
The mechanism of action of 2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole involves its interaction with molecular targets and pathways in biological systems. The imidazole ring can act as a ligand for metal ions, influencing enzymatic activity and other biochemical processes . The bicyclo[1.1.1]pentane core adds three-dimensional character to the molecule, potentially enhancing its binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane: A simple BCP structure without additional functional groups.
Bicyclo[1.1.1]pentylamine: A BCP derivative with an amine group, used in drug discovery.
Bicyclo[1.1.1]pentyl alcohol: A BCP derivative with an alcohol group, used in materials science.
Uniqueness
2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole is unique due to the combination of the bicyclo[1.1.1]pentane core and the imidazole ring. This combination provides a balance of stability, reactivity, and biological activity, making it a versatile compound for various applications .
特性
分子式 |
C8H10N2 |
|---|---|
分子量 |
134.18 g/mol |
IUPAC名 |
2-(1-bicyclo[1.1.1]pentanyl)-1H-imidazole |
InChI |
InChI=1S/C8H10N2/c1-2-10-7(9-1)8-3-6(4-8)5-8/h1-2,6H,3-5H2,(H,9,10) |
InChIキー |
JFPJOMVFMBCDEW-UHFFFAOYSA-N |
正規SMILES |
C1C2CC1(C2)C3=NC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[5-(4-fluorophenyl)-10-morpholin-4-yl-1,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-12-yl]pyrimidin-2-amine](/img/structure/B13339005.png)
![(S)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13339007.png)
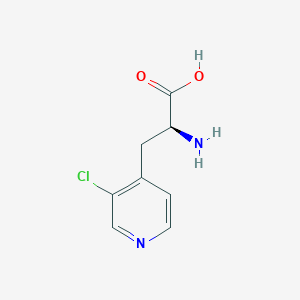
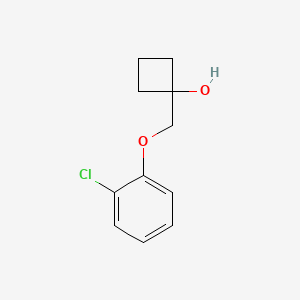
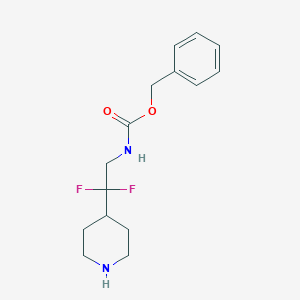


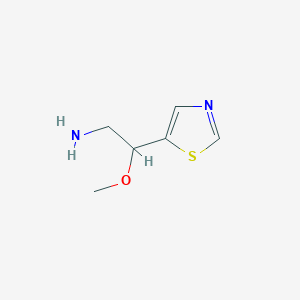
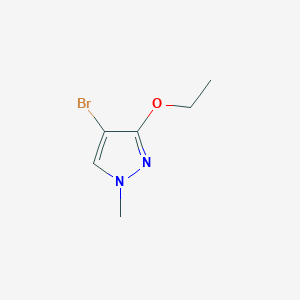
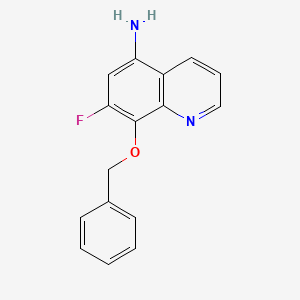
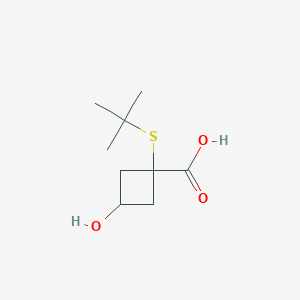
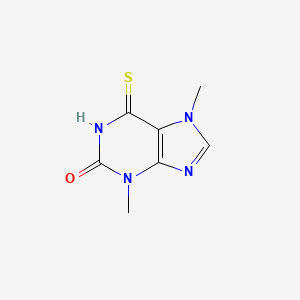
![2-[Methyl(thiolan-3-yl)amino]benzoic acid](/img/structure/B13339060.png)
